molecular formula C8H6INO B1291450 2-(4-Iodophenoxy)acetonitrile CAS No. 243657-95-6

2-(4-Iodophenoxy)acetonitrile

Cat. No.: B1291450
CAS No.: 243657-95-6
M. Wt: 259.04 g/mol
InChI Key: UKQKVMAJULRRMZ-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)acetonitrile is an organic compound with the molecular formula C8H6INO It is characterized by the presence of an iodophenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenoxy)acetonitrile typically involves the reaction of 4-iodophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenoxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azidophenoxy)acetonitrile, while reduction with sodium borohydride would produce 2-(4-iodophenoxy)ethylamine .

Scientific Research Applications

2-(4-Iodophenoxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)acetonitrile involves its interaction with molecular targets through its iodophenyl and acetonitrile groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)acetonitrile
  • 2-(4-Chlorophenoxy)acetonitrile
  • 2-(4-Fluorophenoxy)acetonitrile

Comparison: Compared to its halogenated analogs, 2-(4-Iodophenoxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to bromine, chlorine, and fluorine result in different interaction profiles with molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-iodophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQKVMAJULRRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-iodo phenol (700 mg, 3.1 mmol) in acetonitrile (7 ml) was added K2CO3 (1.31 g, 9.5 mmol), followed by bromo acetonitrile (410 mg, 3.4 mmol) at 20-35° C. and the reaction mixture was stirred at 80° C. for 6 h. The progress of the reaction was monitored by TLC. After 6 h of stirring, the mixture was cooled to 20-35° C., diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get residue which was purified by column chromatography using a mixture of 15% ethyl acetate/hexane as an eluent to get the desired compound as a pale yellow liquid (400 mg, 51%). 1H NMR (400 MHz, DMSO-d6) δ 7.65 (dt, J=5.4, 2.9 Hz, 2H), 6.79-6.77 (m, 2H), 4.74 (s, 2H).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
51%

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